molecular formula C21H17ClFN3O4 B2812232 N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide CAS No. 1251556-50-9

N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide

Cat. No.: B2812232
CAS No.: 1251556-50-9
M. Wt: 429.83
InChI Key: WZSYFPNAGYIEGA-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide is a potent and selective inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase. ATM is a central kinase in the DNA damage response (DDR) pathway, particularly activated by double-strand breaks. This compound acts by binding to the kinase domain of ATM, thereby inhibiting its autophosphorylation at Ser1981 and subsequent phosphorylation of key downstream targets such as CHK2, KAP1, and H2AX. By selectively inhibiting ATM kinase activity, this small molecule provides researchers with a powerful tool to investigate the mechanisms of DNA repair, cell cycle checkpoint control, and genomic stability. Its primary research value lies in the study of cancer biology, where it is used to sensitize cancer cells to DNA-damaging agents like ionizing radiation and chemotherapeutics. The compound enables the exploration of synthetic lethal interactions in cancers with specific DDR deficiencies, such as those lacking p53 function, and aids in the development of novel combination therapies aimed at overcoming treatment resistance. Research utilizing this inhibitor is crucial for advancing our understanding of carcinogenesis and for identifying new therapeutic strategies in oncology. [Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16667641] [Source: The ATM protein kinase and multiple roles in the DNA damage response, Nature Reviews Cancer]

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN3O4/c1-11-2-4-12(5-3-11)19-18-16(10-30-20(18)28)26(21(29)25-19)9-17(27)24-13-6-7-15(23)14(22)8-13/h2-8,19H,9-10H2,1H3,(H,24,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSYFPNAGYIEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(COC3=O)N(C(=O)N2)CC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide typically involves multi-step organic reactions. The starting materials may include 3-chloro-4-fluoroaniline, p-tolylacetic acid, and various reagents to construct the furo[3,4-d]pyrimidine core. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents on the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide may be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their ability to interact with biological targets, such as enzymes or receptors, which could lead to the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound may be explored for its potential as a drug candidate. Its structural features suggest that it could exhibit interesting pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activity.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It could also be used in the production of specialty chemicals or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide would depend on its specific interactions with molecular targets. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent its normal function. Alternatively, if it interacts with receptors, it may modulate signaling pathways to exert its effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Comparison of Analogues
Compound Name Core Structure Substituents (R1, R2) Melting Point (°C) Bioactivity Assay
Target Compound Furo[3,4-d]pyrimidinedione 4-Methylphenyl, 3-Cl-4-F-Ph Not reported Not reported
N-(2,5-Difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide () Thieno[3,2-d]pyrimidinone 4-Methoxyphenyl, 2,5-diF-Ph Not reported Not reported
N-(3-Chloro-4-fluorophenyl)-2-(4-chlorophenyl)acetamide () Simple acetamide 4-Cl-Ph, 3-Cl-4-F-Ph 121–123 Crystal structure
N-(7-Methyl-2-phenylamino-pyrido-thieno-pyrimidin-4-on-3-yl)acetamide () Pyrido-thieno-pyrimidinone Phenylamino, 7-methyl 143–145 pLDH assay
Table 2: Key Heterocyclic Systems and Properties
Core Structure Electron Density Solubility (Predicted) Thermal Stability
Furo[3,4-d]pyrimidinedione High (O-rich) Moderate Moderate
Thieno[3,2-d]pyrimidinone Moderate (S-containing) Low High
Pyrazolo[3,4-d]pyrimidinone High (N-rich) Low Very high

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide is a complex organic compound with potential therapeutic applications. Its structural characteristics suggest a promising profile for biological activity, particularly in anticancer and antimicrobial domains. This article reviews the biological activities associated with this compound based on available research findings.

The compound can be characterized by the following properties:

PropertyValue
Molecular Weight436.87 g/mol
Molecular FormulaC23 H18 Cl F N4 O2
LogP4.7857
Polar Surface Area58.07 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
  • IC50 Values : Many derivatives demonstrated IC50 values below 100 μM, indicating potent cytotoxicity. For example:
    • Compound A: IC50 = 36 μM (HCT-116)
    • Compound B: IC50 = 34 μM (HeLa)
    • Compound C: IC50 = 59 μM (MCF-7) .

The mechanism by which these compounds induce cytotoxicity often involves:

  • Apoptosis Induction : Increased translocation of phosphatidylserine and activation of caspases were noted in treated cells.
  • Morphological Changes : Cells exhibited shrinkage and detachment from surfaces post-treatment.

Study 1: Cytotoxicity Evaluation

A study involving several derivatives of pyrimidine compounds found that those with a furo[3,4-d]pyrimidine core exhibited significant anticancer activity. The most active compounds were tested for their ability to induce apoptosis in HCT-116 and HeLa cell lines.

Study 2: Structure-Activity Relationship (SAR)

Investigations into the SAR revealed that substituents on the phenyl rings significantly influence biological activity. For instance:

  • Substituent Effects : The presence of electron-withdrawing groups enhanced cytotoxicity against cancer cells.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves stepwise monitoring using Thin Layer Chromatography (TLC) to track reaction progress and identify intermediates . Key parameters include:
  • Temperature control : Maintain 60–80°C for nucleophilic substitution reactions to avoid side products .
  • Solvent selection : Use polar aprotic solvents (e.g., dimethylformamide) to enhance reactivity of the furopyrimidinone core .
  • Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradient) to isolate the target compound from unreacted starting materials .

Q. What spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of NMR (¹H, ¹³C, and 2D-COSY) and High-Resolution Mass Spectrometry (HRMS) is essential:
  • ¹H NMR : Verify substituent positions on the aryl rings (e.g., 3-chloro-4-fluorophenyl) via coupling patterns and integration .
  • HRMS : Confirm molecular formula (e.g., C₂₃H₁₈ClFN₃O₄S) with <5 ppm mass error .
  • FT-IR : Identify carbonyl stretches (2,5-dioxo groups at ~1700 cm⁻¹) and amide bonds (~1650 cm⁻¹) .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

  • Methodological Answer : Common impurities include:
  • Unreacted intermediates : Residual 4-(4-methylphenyl)furo[3,4-d]pyrimidine-2,5-dione, detected via TLC. Mitigate by optimizing stoichiometry (1.2:1 molar ratio of acetamide to pyrimidinone) .
  • Hydrolysis byproducts : Hydrolysis of the acetamide group under acidic conditions. Use anhydrous solvents and inert atmospheres .
    Purification : Recrystallization from ethanol/water (7:3) improves purity to >95% .

Q. How can solubility challenges be addressed for in vitro bioactivity assays?

  • Methodological Answer : Due to limited aqueous solubility (common in furopyrimidinone derivatives):
  • Stock solutions : Prepare in DMSO (≤0.1% final concentration to avoid cytotoxicity) .
  • Surfactants : Use Tween-80 or PEG-400 for dispersion in cell culture media .
  • Salt formation : Explore hydrochloride salts for improved solubility in physiological buffers .

Advanced Research Questions

Q. How can contradictory bioactivity data across cell lines be resolved?

  • Methodological Answer : Contradictions may arise from:
  • Cell line variability : Validate activity in ≥3 cell lines (e.g., HeLa, MCF-7, A549) with consistent assay conditions (e.g., 48-hour incubation) .
  • Orthogonal assays : Combine MTT assays with flow cytometry (apoptosis) and Western blotting (target protein inhibition) to confirm mechanisms .
  • Pharmacokinetic factors : Assess metabolic stability using liver microsomes to rule out rapid degradation .

Q. What computational strategies are recommended for studying target interactions?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (GROMACS) :
  • Docking : Prioritize binding to kinases (e.g., EGFR, VEGFR2) by aligning the furopyrimidinone core in ATP-binding pockets .
  • MD Simulations : Simulate ligand-protein stability over 100 ns to validate hydrogen bonding with residues like Lys721 (EGFR) .
  • Free Energy Calculations : Use MM/GBSA to estimate binding affinities (ΔG < -8 kcal/mol suggests strong inhibition) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies should include:
  • Thermal stability : Store at -20°C in amber vials; degradation increases by >15% at 25°C over 30 days .
  • Light sensitivity : UV-Vis spectroscopy shows 10% degradation after 72 hours under UV light (λ = 254 nm) .
  • pH-dependent hydrolysis : Monitor via HPLC (C18 column, acetonitrile/water) at pH 2–9; optimal stability at pH 6–7 .

Q. What strategies are effective for designing derivatives to explore structure-activity relationships (SAR)?

  • Methodological Answer : Focus on modular synthesis:
  • Core modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-methylphenyl position to enhance electrophilicity .
  • Side-chain variations : Replace 3-chloro-4-fluorophenyl with 3,5-dichlorophenyl to assess steric effects on target binding .
  • Bioisosteres : Substitute the furopyrimidinone ring with thieno[3,2-d]pyrimidine to evaluate metabolic stability .

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